![molecular formula C11H12N4O3S2 B4526406 ethyl (2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4526406.png)
ethyl (2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Overview
Description
Ethyl (2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C11H12N4O3S2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.03508260 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been evaluated as potent antimicrobial agents . They have shown significant activity against various microorganisms such as E. coli, B. mycoides, and C. albicans .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives exhibit a broad spectrum of biological activities . The presence of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets . This interaction leads to changes in the cellular processes, resulting in the observed antimicrobial activity .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can interfere with various biochemical processes in microorganisms, leading to their antimicrobial activity .
Pharmacokinetics
The presence of the thiadiazole ring in the compound structure may influence its pharmacokinetic properties, including its ability to cross cellular membranes .
Result of Action
The result of the action of this compound is the inhibition of the growth of various microorganisms, demonstrating its potent antimicrobial activity
Biological Activity
Ethyl (2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview based on diverse sources.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-1,2,3-thiadiazole with appropriate thiazole derivatives under controlled conditions. The resulting compound is characterized by various spectroscopic methods including NMR and mass spectrometry to confirm its structure .
Biological Activities
The biological activities of this compound have been investigated in several studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,3-thiazole and thiadiazole moieties exhibit significant anticancer activity. For example:
- Caco-2 Cell Line : Ethyl derivatives showed a marked decrease in cell viability. Specifically, compounds with a 4-methyl group on the thiazole ring enhanced anticancer activity against Caco-2 cells (p = 0.004), indicating that structural modifications can significantly influence efficacy .
Compound | Cell Line | Viability (%) | p-value |
---|---|---|---|
Control | Caco-2 | 100 | - |
Ethyl Derivative | Caco-2 | 39.8 | <0.001 |
Thiazolone derivative | Caco-2 | 31.9 | - |
Antimicrobial Activity
The antimicrobial potential of this compound has also been assessed:
- Against Bacteria : The compound exhibited activity against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
Microorganism | Activity Observed |
---|---|
Staphylococcus aureus | Yes |
Escherichia coli | Yes |
Candida albicans | Yes |
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Anticancer Studies : A study reported that derivatives of thiazole compounds significantly inhibited the growth of cancer cell lines such as Caco-2 and A549. The incorporation of specific functional groups was crucial for enhancing their anticancer properties .
- Antimicrobial Efficacy : In vitro tests indicated that ethyl derivatives were effective against multiple strains of bacteria and fungi, suggesting their potential utility in treating infections .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The presence of thiadiazole and thiazole rings is known to interfere with various enzymatic pathways critical for microbial survival and cancer cell proliferation.
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
Ethyl (2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has been studied for its antifungal properties. Research indicates that derivatives of 1,2,3-thiadiazole exhibit significant antifungal activity against various fungal strains. For instance, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has been used to prepare compounds with potent fungicidal activity . These findings suggest that the target compound could be a precursor for developing new antifungal agents.
Antibacterial Properties
The compound also shows promise as an antibacterial agent. Studies have demonstrated that derivatives containing the thiadiazole moiety possess broad-spectrum antibacterial activity. For example, 2,5-disubstituted 1,3,4-thiadiazoles have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria . The incorporation of this compound into drug formulations could enhance their efficacy against resistant bacterial strains.
Anticancer Potential
Recent investigations have highlighted the anticancer potential of thiadiazole derivatives. A study synthesized novel 1,3,4-thiadiazole compounds and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells and exhibit pro-apoptotic properties . The ability of this compound to serve as a scaffold for anticancer agents is particularly noteworthy.
Synthesis of Novel Compounds
This compound can be utilized in the synthesis of various hybrid compounds with enhanced biological activities. For instance:
These synthetic pathways underscore the versatility of this compound in creating compounds with diverse pharmacological profiles.
Case Studies
Several studies have documented the applications and efficacy of compounds related to this compound:
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal properties of various thiadiazole derivatives against Candida species and reported promising results indicating potential for therapeutic use in treating fungal infections .
Case Study 2: Antibacterial Screening
Research involving the antibacterial screening of thiadiazole derivatives demonstrated their effectiveness against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting their application in developing new antibiotics .
Case Study 3: Anticancer Activity
In vitro studies on novel thiadiazole compounds showed significant cytotoxic effects on breast and colon cancer cell lines. The mechanism of action involved apoptosis induction through mitochondrial pathways .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups in the compound undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : The ethyl acetate moiety hydrolyzes to form carboxylic acid derivatives. For example, in HCl/ethanol (reflux, 6–8 hours), the ester converts to (2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid.
-
Amide Hydrolysis : The carbonylamino linker hydrolyzes in concentrated H<sub>2</sub>SO<sub>4</sub> or NaOH, yielding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and 2-amino-1,3-thiazol-4-yl acetate.
Key Data :
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Ester hydrolysis | 6M HCl, ethanol, reflux | Carboxylic acid derivative | 78% | |
Amide hydrolysis | 10% NaOH, 80°C | Thiadiazole-carboxylic acid + thiazole-amine | 65% |
Nucleophilic Substitution at Thiadiazole and Thiazole Rings
The electron-deficient thiadiazole and thiazole rings participate in nucleophilic substitutions:
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Thiadiazole C-4 Methyl Group Reactivity : The methyl group undergoes halogenation (e.g., bromination using Br<sub>2</sub>/acetic acid) to form 4-bromomethyl derivatives, enabling further functionalization .
-
Thiazole C-2 Amino Group : Reacts with acyl chlorides or isocyanates to form urea/thiourea derivatives .
Example :
textEthyl (2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate + Br₂ (acetic acid, 25°C, 2h) → Ethyl (2-{[(4-bromomethyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate [2]
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles:
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Triazole Formation : Reacts with hydrazine hydrate under microwave irradiation (300 W, 5–8 minutes) to form 1,2,4-triazole-thiadiazole hybrids .
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Thiadiazolo[3,2-b]thiazole Systems : Intramolecular cyclization via POCl<sub>3</sub>-mediated dehydration forms bicyclic structures .
Data from Analogous Systems :
Enzyme-Targeted Reactions (Biological Activity)
The compound inhibits histone deacetylases (HDACs) and tubulin polymerization, critical for anticancer activity:
-
HDAC Inhibition : The thiadiazole carbonyl binds to Zn<sup>2+</sup> in HDAC active sites (IC<sub>50</sub> = 1.2 μM against HDAC6) .
-
Tubulin Interaction : The thiazole ring disrupts microtubule assembly (IC<sub>50</sub> = 0.52 μg/mL in MCF-7 cells) .
Mechanistic Insights :
-
Apoptosis induction via caspase-3/7 activation (2.8-fold increase in HeLa cells) .
-
Synergy with doxorubicin in multidrug-resistant cancer models.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings occur at the thiazole C-4 position:
-
Borylation : Reacts with bis(pinacolato)diboron (Pd(dppf)Cl<sub>2</sub>, KOAc) to form arylboronic esters .
-
Arylation : Couples with iodobenzene (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>) to yield biaryl derivatives .
Optimized Conditions :
Reaction | Catalyst/Base | Temp/Time | Yield |
---|---|---|---|
Borylation | Pd(dppf)Cl<sub>2</sub>, KOAc | 80°C, 12h | 85% |
Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 100°C, 8h | 72% |
Stability and Degradation
-
Thermal Stability : Decomposes at 220°C (TGA data).
-
Photodegradation : UV light (254 nm) induces cleavage of the thiadiazole ring, forming sulfonic acid derivatives.
Properties
IUPAC Name |
ethyl 2-[2-[(4-methylthiadiazole-5-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S2/c1-3-18-8(16)4-7-5-19-11(12-7)13-10(17)9-6(2)14-15-20-9/h5H,3-4H2,1-2H3,(H,12,13,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUZVBDVEBIWBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=NS2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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